Methyl (4-((methylthio)methyl)benzoyl)glycinate
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Overview
Description
Methyl (4-((methylthio)methyl)benzoyl)glycinate is an organic compound with the molecular formula C12H15NO3S It is a derivative of benzoic acid and contains a methylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((methylthio)methyl)benzoyl)glycinate typically involves the reaction of 4-(methylthio)methylbenzoic acid with glycine methyl ester. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((methylthio)methyl)benzoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (4-((methylthio)methyl)benzoyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (4-((methylthio)methyl)benzoyl)glycinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(methylthio)benzoate: Similar structure but lacks the glycinate moiety.
4-(Methylthio)benzoyl chloride: Used as an intermediate in the synthesis of related compounds.
Methyl 4-(methylthio)phenylacetate: Another derivative with a similar methylthio group.
Uniqueness
Methyl (4-((methylthio)methyl)benzoyl)glycinate is unique due to the presence of both the methylthio and glycinate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15NO3S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
methyl 2-[[4-(methylsulfanylmethyl)benzoyl]amino]acetate |
InChI |
InChI=1S/C12H15NO3S/c1-16-11(14)7-13-12(15)10-5-3-9(4-6-10)8-17-2/h3-6H,7-8H2,1-2H3,(H,13,15) |
InChI Key |
TXPWWFIPZCVBFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)CSC |
Origin of Product |
United States |
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